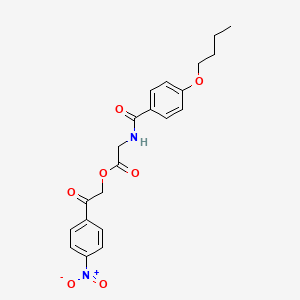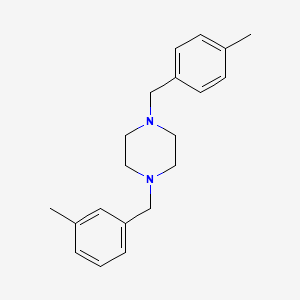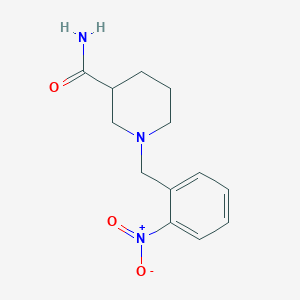![molecular formula C17H18ClNO3 B5133837 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5133837.png)
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as GW501516 or Endurobol. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to increase endurance and improve metabolism in animal studies.
Mechanism of Action
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in regulating metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased endurance and improved metabolism.
Biochemical and Physiological Effects:
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve metabolism in animal studies. It has also been shown to increase insulin sensitivity and decrease plasma triglyceride levels. Additionally, it has been shown to have anti-inflammatory and anti-atherogenic effects.
Advantages and Limitations for Lab Experiments
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has several advantages for lab experiments. It is a selective agonist of PPARδ and has been extensively studied for its potential therapeutic properties. It has also been shown to have a favorable safety profile in animal studies. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Future Directions
There are several future directions for the study of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. It could be studied further for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it could be investigated for its potential use in treating cardiovascular diseases and cancer. Further studies are also needed to determine its long-term safety and efficacy in humans.
Conclusion:
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound with potential therapeutic properties. It has been extensively studied for its ability to increase endurance and improve metabolism in animal studies. It is a selective agonist of PPARδ and has been investigated for its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. However, further studies are needed to determine its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 3,4-dimethoxyphenethylamine to form 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to increase endurance and improve metabolism in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it has been investigated for its potential use in treating cardiovascular diseases and cancer.
properties
IUPAC Name |
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTKEAQOXOTQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5133754.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5133776.png)
![pentyl (4-{[(3-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5133783.png)
![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133786.png)
![3-methyl-5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133793.png)

![2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5133817.png)


![(4-{[4-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5133831.png)
![4-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5133833.png)

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133858.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)